molecular formula C20H15FN2 B5364246 2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile

2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile

Cat. No. B5364246
M. Wt: 302.3 g/mol
InChI Key: DCWCSUWSYQGQHH-LGMDPLHJSA-N
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Description

2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FP-PA-NH2 and is a derivative of pyrrole-acrylonitrile. The synthesis method of FP-PA-NH2 is relatively simple, and it has been used in various scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of FP-PA-NH2 is not fully understood. However, it is believed to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division. It has also been suggested that FP-PA-NH2 may interact with specific receptors in the brain, which could explain its potential application in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FP-PA-NH2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of FP-PA-NH2 is its ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FP-PA-NH2 is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous future directions for the study of FP-PA-NH2. Some potential areas of research include:
1. Further investigation of its potential as a drug candidate for the treatment of cancer and Alzheimer's disease.
2. Synthesis of derivatives of FP-PA-NH2 with enhanced solubility and improved pharmacological properties.
3. Study of its potential application in the fabrication of organic electronic devices.
4. Investigation of its potential as a building block for the synthesis of supramolecular structures.
5. Study of its potential application in the development of new materials with unique properties.
In conclusion, FP-PA-NH2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and unique properties make it an attractive candidate for further study. Future research in this area could lead to the development of new drugs, materials, and technologies that could have a significant impact on society.

Synthesis Methods

The synthesis of FP-PA-NH2 involves the reaction of 4-fluorobenzaldehyde, 4-methylphenylhydrazine, and acrylonitrile. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid with a high melting point. The purity of the product can be enhanced by recrystallization.

Scientific Research Applications

FP-PA-NH2 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, FP-PA-NH2 has been identified as a potential drug candidate due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential application in the treatment of Alzheimer's disease.
In material science, FP-PA-NH2 has been used as a building block for the synthesis of various polymers and supramolecular structures. It has also been studied for its potential application in the fabrication of organic electronic devices.

properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2/c1-15-4-10-19(11-5-15)23-12-2-3-20(23)13-17(14-22)16-6-8-18(21)9-7-16/h2-13H,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWCSUWSYQGQHH-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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